6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde
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Overview
Description
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzopyran structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran core can interact with various biological receptors, modulating their function .
Comparison with Similar Compounds
- 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid .
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid .
- 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile .
Comparison: Compared to its analogs, 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom also influences its chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H9ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-5,7H,3,6H2 |
InChI Key |
HEAXCWYVYYFXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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